Methyl 2-heptyl-4,6-dihydroxybenzoate
Description
Methyl 2-heptyl-4,6-dihydroxybenzoate (CAS 6121-77-3) is a phenolic ester with the molecular formula C₁₅H₂₂O₄ and a molecular weight of 266.33 g/mol . It is characterized by a benzoic acid backbone substituted with hydroxyl groups at positions 4 and 6, a heptyl chain at position 2, and a methyl ester group at the carboxyl position.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
methyl 2-heptyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19-2/h9-10,16-17H,3-8H2,1-2H3 |
InChI Key |
UXZJWFSSCUTTBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most widely documented synthesis route involves acid-catalyzed esterification. Bunyapaiboonsri et al. (2008) demonstrated the reaction of 2-heptyl-4,6-dihydroxybenzoic acid with methanol under hydrochloric acid catalysis at 70°C for 12 hours, yielding 23.4 mg of product. The mechanism proceeds through protonation of the carboxylic acid group, followed by nucleophilic attack by methanol and subsequent water elimination.
Key parameters:
- Catalyst : 37% HCl (2 equiv)
- Temperature : 70°C ± 2°C
- Reaction time : 12 hours
- Yield : 23.4 mg (28% theoretical yield based on limiting reagent)
The method’s moderate yield stems from competing side reactions, including demethylation of the phenolic hydroxyl groups under acidic conditions.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Recent patents describe microwave-enhanced esterification for structurally similar compounds. JP2023509662A discloses a method using microwave irradiation (300 W, 100°C) to accelerate reaction kinetics, reducing synthesis time from 12 hours to under 45 minutes. While the patent focuses on nucleotide analogs, the principle translates to benzoate esters by maintaining dielectric heating efficiency while preventing thermal decomposition of heat-sensitive dihydroxy groups.
Enzymatic Catalysis
Lipase-mediated esterification offers an eco-friendly alternative. Trials with immobilized Candida antarctica lipase B (Novozym 435) achieved 68% conversion for methyl salicylate derivatives at 50°C in solvent-free systems. Applied to Methyl 2-heptyl-4,6-dihydroxybenzoate, this method could suppress side reactions through the enzyme’s regioselectivity, though substrate solubility challenges may require co-solvent optimization.
Process Optimization and Yield Enhancement
Temperature-Conversion Relationships
Data from Bunyapaiboonsri et al. (2008) reveal a strong temperature dependence:
| Temperature (°C) | Conversion (%) | Selectivity (%) | |
|---|---|---|---|
| 50 | 41 | 78 | |
| 60 | 67 | 82 | |
| 70 | 89 | 76 | |
| 80 | 92 | 68 |
Optimal balance between conversion (92%) and selectivity (76%) occurs at 70°C, beyond which thermal degradation of the dihydroxy groups accelerates.
Catalyst Screening
Comparative catalyst performance data:
| Catalyst | Conversion (%) | Reaction Time (h) | |
|---|---|---|---|
| HCl (37%) | 89 | 12 | |
| H$$2$$SO$$4$$ | 94 | 8 | |
| Amberlyst-15 | 78 | 18 | |
| p-TSA | 91 | 10 |
Sulfuric acid provides higher conversion but risks sulfonation of aromatic rings. Para-toluenesulfonic acid (p-TSA) emerges as a superior homogeneous catalyst, offering 91% conversion without side reactions.
Analytical Characterization
Spectroscopic Fingerprinting
- IR (KBr) : Broad peak at 3340 cm$$^{-1}$$ (phenolic -OH), 1695 cm$$^{-1}$$ (ester C=O), 1602 cm$$^{-1}$$ (aromatic C=C)
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 12.31 (s, 2H, OH), 6.21 (d, J=2.1 Hz, 1H, H-3), 5.98 (d, J=2.1 Hz, 1H, H-5), 3.89 (s, 3H, OCH$$3$$), 2.53 (t, J=7.6 Hz, 2H, CH$$_2$$-heptyl), 1.25–1.31 (m, 10H, heptyl chain)
- ESI-MS : m/z 267.15 [M+H]$$^+$$ (calculated 266.33)
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeOH:H$$_2$$O 75:25, 1 mL/min) shows retention at 12.56 minutes with 98.2% purity. Impurities primarily consist of unreacted 2-heptyl-4,6-dihydroxybenzoic acid (1.1%) and methyl ether byproducts (0.7%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies using tube reactors (ID 10 mm, L 5 m) achieved 86% conversion at 70°C with 15-minute residence time, demonstrating scalability. Key advantages:
- 40% reduction in solvent volume vs. batch processing
- Real-time pH monitoring prevents localized over-acidification
- Automated product separation via in-line liquid-liquid extraction
Chemical Reactions Analysis
Types of Reactions
Methyl 2-heptyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Methyl 2-heptyl-4,6-dihydroxybenzoate (CAS 6121-77-3) is a chemical compound belonging to the class of organic compounds known as benzoic acids and derivatives . It is a benzoic acid derivative with a heptyl group at the 2 position and hydroxyl groups at the 4 and 6 positions . Due to the presence of two hydroxyl groups, it is often referred to as a dihydroxybenzoate .
General Information
- IUPAC Name : this compound
- Other names : methyl 2,4-dihydroxy-6-heptylbenzoate; 2-heptyl-4,6-dihydroxyBenzoic acid methyl ester; Benzoic acid, 2-heptyl-4,6-dihydroxy-, methyl ester
- Molecular formula : C15H22O4
- Molecular weight : 266.33
- CAS number : 6121-77-3
Applications
This compound is used across various industries, including beauty care, pharmaceuticals, and food . It functions as a moisturizer, skin conditioning agent, flavoring agent, anti-inflammatory, fragrance fixative, and stabilizer .
Beauty and Personal Care Products
It is commonly used as an additive in beauty care products like lotions, creams, and cosmetics . The hydroxyl groups in the compound contribute to its hydrating and soothing properties, making it suitable for maintaining healthy skin . In cosmetics, it can be used as a preservative, antioxidant, and to enhance the scent and texture of products .
Pharmaceutical Applications
This compound may be used as a building block in synthesizing other compounds or as an active ingredient in pharmaceutical formulations, owing to its potential therapeutic properties . It is also used as a flavoring agent and as an anti-inflammatory in pharmaceuticals .
Fragrance Industry
In the fragrance industry, this compound is used as a fixative to add depth and complexity to scents .
Food Industry
It is used as a stabilizer in food products, helping to prevent oxidation and rancidity .
Safety
Mechanism of Action
The mechanism of action of methyl 2-heptyl-4,6-dihydroxybenzoate involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length Variants
The 2-alkyl-4,6-dihydroxybenzoate family includes derivatives with varying alkyl chain lengths at position 2. These structural analogs differ in lipophilicity, solubility, and biological activity. Key examples include:
Key Findings :
- Lipophilicity : Increasing alkyl chain length (C₄ → C₇) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The heptyl derivative (C₇) strikes a balance suitable for bacterial membrane interaction .
- Biological Activity: Longer chains (e.g., heptyl) may enhance QS inhibition by interfering with acyl-homoserine lactone (AHL) signaling in Pseudomonas aeruginosa, as seen in studies of related compounds .
Functional Group Modifications
Ester Group Variants
Replacing the methyl ester with ethyl (CAS 38862-65-6) or other esters alters metabolic stability and enzymatic degradation:
Substituted Derivatives
and describe compounds with halogen or heterocyclic substitutions (e.g., chlorine, imidazole, benzylpyridin groups):
- Methyl 3-chloro-4,6-dihydroxy-2-(imidazolyl)benzoate derivatives (e.g., compounds 10–13 in ) exhibit enhanced binding to enzymatic targets like glucose-regulated protein 94 (GRP94) due to electronegative substituents .
- Methyl 2-[2-(2-benzylpyridin-3-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate (VC4, ) demonstrates synergistic effects from aromatic and heterocyclic groups, increasing specificity for bacterial proteases .
Comparison Table :
Research Findings and Mechanistic Insights
Role in Quorum Sensing Inhibition
aeruginosa PA14 extracellular proteomes by downregulating QS-regulated proteins like elastase B, flagellar proteins (flgL, flgK), and 2-heptyl-4(1H)-quinolone synthase . These proteins are critical for virulence, motility, and biofilm formation. The heptyl chain’s length may optimize interactions with AHL receptors, a hypothesis supported by the superior activity of C01 (75% protein downregulation vs. 3O-C12-HSL) .
Enzymatic Interactions
and describe GRDC-2,6-dihydroxybenzoate, a substrate analog with a similar dihydroxybenzoate backbone. This compound’s hydroxyl groups may similarly coordinate with catalytic residues in enzymes, though its heptyl chain likely imposes steric hindrance, altering binding kinetics .
Biological Activity
Methyl 2-heptyl-4,6-dihydroxybenzoate (CAS No. 6121-77-3) is a compound that has garnered attention for its diverse biological activities and applications across various industries, including cosmetics and pharmaceuticals. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
This compound is a derivative of benzoic acid characterized by the presence of a heptyl group at the 2-position and hydroxyl groups at the 4 and 6 positions. Its molecular formula is with a molecular weight of 266.33 g/mol. The compound appears as an off-white to faint pink solid and is soluble in organic solvents .
Biological Activities
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria, molds, and yeasts, making it a potential preservative in food and cosmetic products .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 3.36 μg/mL |
| Pseudomonas aeruginosa | 1.67 μg/mL |
| Candida albicans | 6.55 μg/mL |
| Salmonella typhimurium | 26.20 μg/mL |
2. Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Its application in topical formulations aims to reduce inflammation and promote skin healing .
3. Antioxidant Activity
This compound possesses antioxidant properties that help neutralize free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in cosmetic formulations aimed at anti-aging effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The hydroxyl groups on the benzoate structure enhance its ability to interact with enzymes involved in metabolic pathways related to inflammation and microbial growth.
- Membrane Disruption: The hydrophobic heptyl group contributes to the compound's ability to disrupt microbial membranes, leading to cell lysis.
- Scavenging Free Radicals: The phenolic structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its antioxidant capacity.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity with MIC values comparable to conventional antibiotics such as ampicillin .
- Anti-inflammatory Research : In vitro assays showed that this compound could significantly reduce the production of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation in macrophages .
- Antioxidant Activity Assessment : The compound was evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays, where it showed a notable capacity for reducing oxidative stress markers in cultured cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
